molecular formula C19H18ClN3OS B2951471 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 886898-89-1

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2951471
CAS No.: 886898-89-1
M. Wt: 371.88
InChI Key: ZULRLRGYZFLKQO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

    Acetamide Formation: The final step involves the acylation of the amine group with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the ring.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

    Industrial Applications: It could be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be crucial in enzyme inhibition or activation. The chlorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(1H-imidazol-2-yl)ethyl)acetamide
  • 2-(4-chlorophenyl)-N-(2-(5-methyl-1H-imidazol-2-yl)ethyl)acetamide

Uniqueness

The presence of the thioether linkage in 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide distinguishes it from other similar compounds. This linkage can significantly alter the compound’s chemical reactivity and biological activity, potentially offering unique advantages in drug design and other applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRLRGYZFLKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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